

synthesis of 6-Bromo-triazolo[4,3-a]pyridine-3-thiol

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Compound of Interest

Compound Name: 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

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An In-depth Technical Guide to the Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol

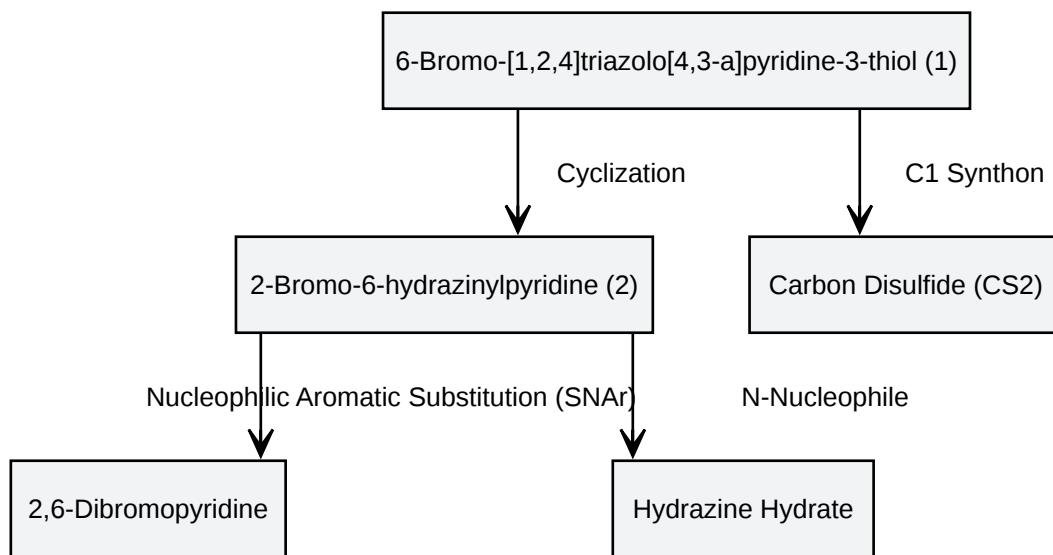
Introduction

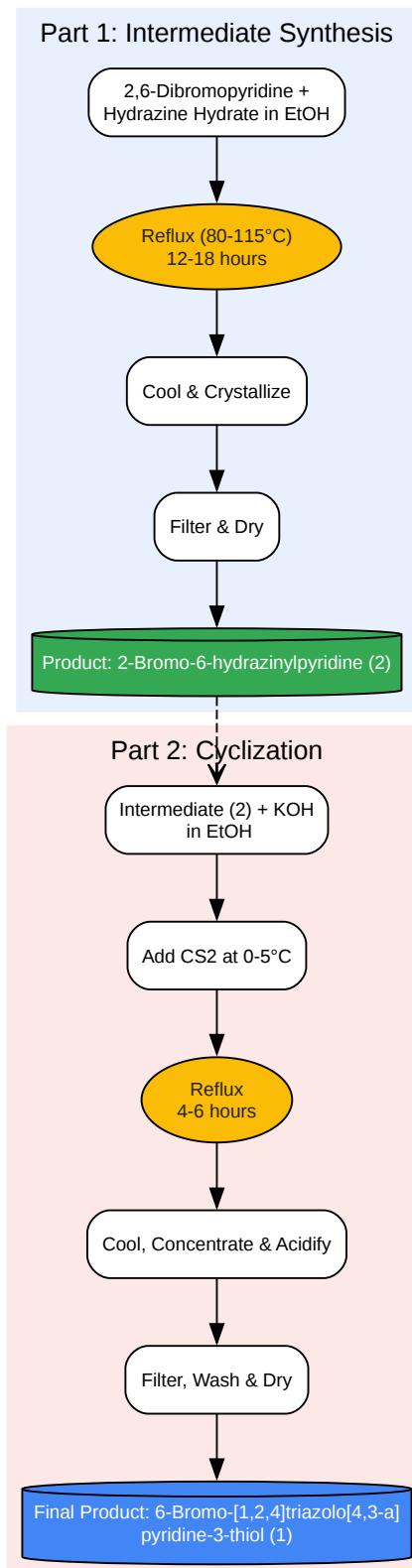
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][4] Its unique arrangement of nitrogen atoms allows for diverse molecular interactions, making it a valuable framework in drug design.[1][5][6] Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5]

The specific target of this guide, 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-thiol, is a particularly valuable building block for drug development professionals. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings.[7] Concurrently, the 3-thiol group can be crucial for biological target engagement or can be further functionalized, for instance, by alkylation to introduce different side chains.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, emphasizing the causal logic behind experimental choices and ensuring a robust, reproducible protocol.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach is designed for efficiency and scalability, utilizing commercially available starting materials. The core strategy involves a two-step sequence: the synthesis of a key hydrazinylpyridine intermediate followed by a cyclization reaction to construct the fused triazole ring system.



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